

Theoretical Examination of 4,7-Dichloroquinoline: A Technical Overview

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Compound of Interest

Compound Name: **4,7-Dichloro-2,8-dimethylquinoline**

Cat. No.: **B1296148**

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Disclaimer: No direct theoretical or experimental studies specifically investigating **4,7-dichloro-2,8-dimethylquinoline** were identified in the available literature. This document instead provides a comprehensive technical guide on the closely related and extensively studied compound, 4,7-dichloroquinoline. The data and methodologies presented herein pertain to 4,7-dichloroquinoline and should be considered as a valuable reference for researchers and scientists in the field of drug development, offering insights into a structurally similar molecule.

Molecular Structure and Properties

4,7-Dichloroquinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₅Cl₂N.^{[1][2][3]} It serves as a crucial intermediate in the synthesis of several antimalarial drugs.^{[4][5][6]} The structural and electronic properties of 4,7-dichloroquinoline have been elucidated through various experimental and computational methods.

Table 1: Computed Molecular Identifiers and Properties for 4,7-Dichloroquinoline

Property	Value	Reference
IUPAC Name	4,7-dichloroquinoline	[1]
Molecular Formula	C ₉ H ₅ Cl ₂ N	[1] [2] [3]
Molecular Weight	198.05 g/mol	[1]
Canonical SMILES	C1=CC2=C(C=CN=C2C=C1Cl)Cl	[1]
InChI	InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H	[1] [7]
InChIKey	HXEWMTXDBOQQKO-UHFFFAOYSA-N	[1] [7]

Crystallographic Data

The solid-state structure of 4,7-dichloroquinoline has been determined by single-crystal X-ray diffraction.[\[4\]](#)[\[8\]](#)[\[9\]](#) The compound crystallizes in a monoclinic system with two molecules in the asymmetric unit.[\[4\]](#)[\[8\]](#)[\[9\]](#) Both molecules are essentially planar.[\[8\]](#)[\[9\]](#)

Table 2: Crystal Data and Structure Refinement for 4,7-Dichloroquinoline

Parameter	Value	Reference
Empirical Formula	<chem>C9H5Cl2N</chem>	[4]
Formula Weight	198.04	[4]
Temperature	123 K	[4]
Wavelength	1.54178 Å	[4]
Crystal System	Monoclinic	[4]
Space Group	P2 ₁ /n	[4]
a	18.2243 (17) Å	[4]
b	3.8253 (5) Å	[4]
c	23.622 (3) Å	[4]
β	96.61 (1)°	[4]
Volume	1635.8 (4) Å ³	[4]
Z	8	[4]
Density (calculated)	1.608 Mg/m ³	[4]
Absorption Coefficient	6.59 mm ⁻¹	[4]
F(000)	800	[4]

Experimental and Computational Protocols

4,7-Dichloroquinoline can be synthesized from 3-chloroaniline.[\[6\]](#) Recrystallization from hexane or similar hydrocarbon solvents is an effective method to purify the compound by removing impurities such as 4,5-dichloroquinoline.[\[4\]](#) In a typical procedure, commercially available 4,7-dichloroquinoline is dissolved in hot hexanes, and the solution is slowly cooled to room temperature to yield long, colorless needles.[\[4\]](#)

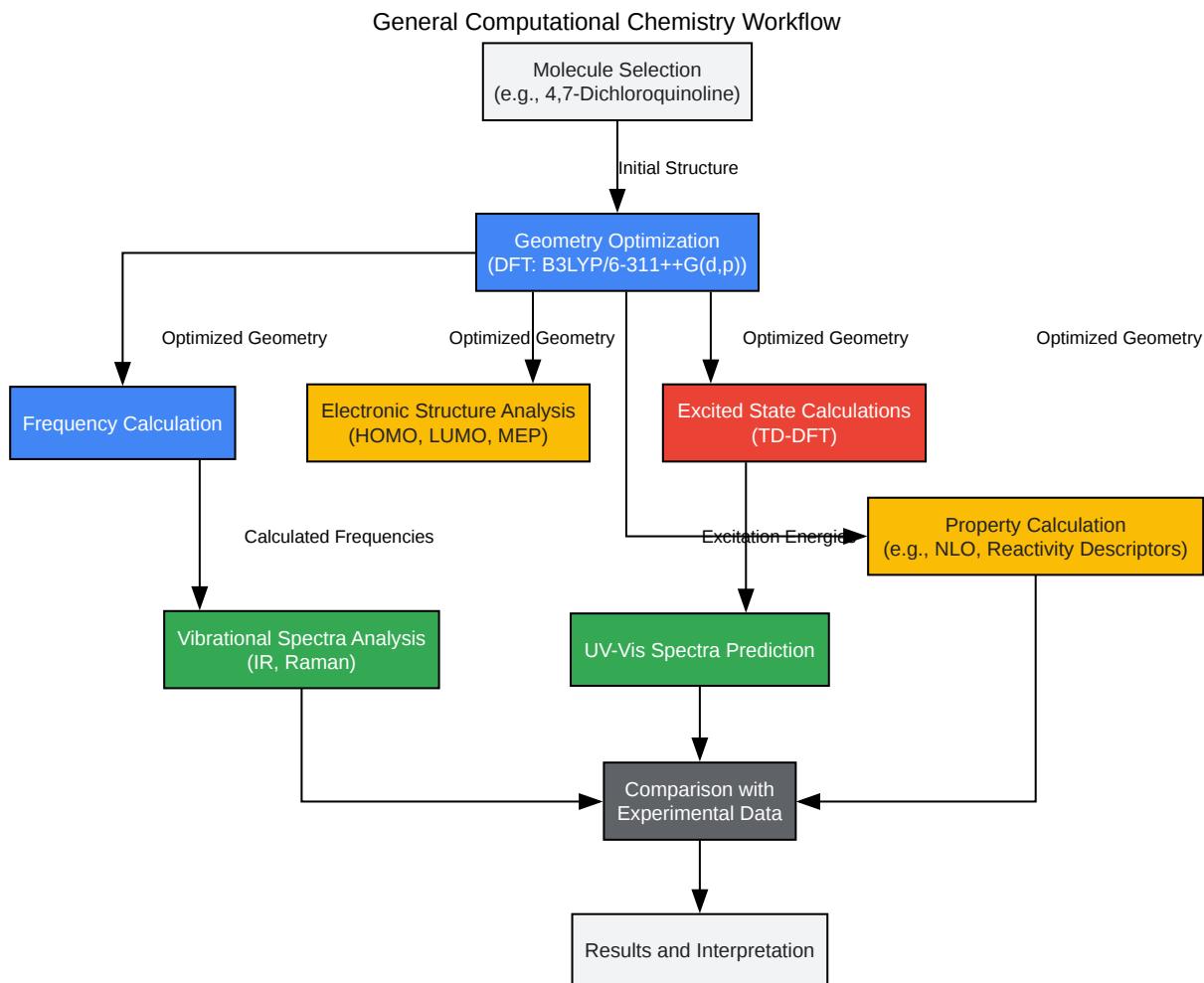
Single-crystal X-ray diffraction data for 4,7-dichloroquinoline was collected on an Oxford Diffraction Xcalibur Ruby Gemini diffractometer using Cu K α radiation.[\[4\]](#) The structure was solved using direct methods and refined by full-matrix least-squares on F².[\[4\]](#)[\[8\]](#)[\[9\]](#)

The vibrational properties of 4,7-dichloroquinoline have been investigated using Fourier-transform infrared (FT-IR) and Raman spectroscopy.^{[8][10]} These experimental studies are often complemented by theoretical calculations to aid in the assignment of vibrational modes. ^[8] The NIST Chemistry WebBook provides access to IR, mass, and UV/Visible spectra for this compound.^{[2][3]}

Density Functional Theory (DFT) is a commonly employed computational method to investigate the electronic structure and properties of 4,7-dichloroquinoline and its derivatives.^{[5][10][11][12]} The B3LYP functional with the 6-311++G(d,p) basis set has been used for geometry optimization and vibrational frequency calculations.^[13] Time-dependent DFT (TD-DFT) is utilized to predict electronic absorption spectra.^[14]

Theoretical Analysis Workflow

The following diagram illustrates a general workflow for the theoretical analysis of a small molecule like 4,7-dichloroquinoline, based on the methodologies cited in the literature.

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General Computational Chemistry Workflow

Biological Activity

While this document focuses on theoretical studies, it is noteworthy that 4,7-dichloroquinoline and its derivatives exhibit significant biological activities. They are known for their antimalarial properties and have been investigated for their insecticidal effects against mosquito vectors of

diseases like malaria and dengue.[12][15][16][17] Computational studies, such as molecular docking, are often used to investigate the potential molecular targets and mechanisms of action of these compounds.[12][17]

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- To cite this document: BenchChem. [Theoretical Examination of 4,7-Dichloroquinoline: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296148#theoretical-studies-of-4-7-dichloro-2-8-dimethylquinoline]

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